Varlitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

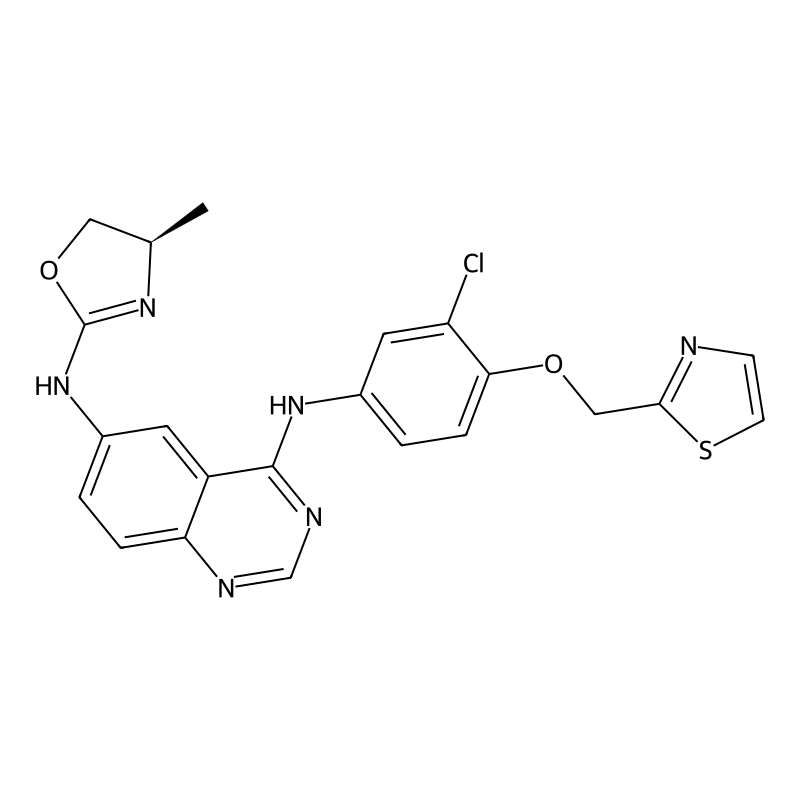

Varlitinib is a small-molecule compound that acts as a selective, reversible inhibitor of receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2). Its chemical formula is , and it has been identified as a promising therapeutic agent in oncology due to its ability to inhibit tumor growth by blocking critical signaling pathways associated with cancer progression . Varlitinib is particularly notable for its dual inhibition of both EGFR and HER2, which are often overexpressed in various malignancies, including breast and gastric cancers .

Varlitinib acts as a tyrosine kinase inhibitor (TKI) targeting the EGFR family. These receptors are transmembrane proteins with an extracellular ligand-binding domain and an intracellular tyrosine kinase domain. Upon ligand binding, EGFR family receptors dimerize, leading to autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation activates downstream signaling pathways that promote cell proliferation, survival, and other processes essential for tumor growth [].

Varlitinib binds competitively to the ATP binding pocket of the EGFR family kinases, preventing ATP from binding. This inhibits tyrosine phosphorylation and subsequent downstream signaling, leading to anti-tumor effects [].

Mechanism of Action

Varlitinib acts by targeting a protein called epidermal growth factor receptor (EGFR). EGFR is involved in cell growth and proliferation. Mutations in EGFR are found in some cancers, leading to uncontrolled cell division. Varlitinib works by competitively binding to the active site of EGFR, blocking its interaction with growth factors and inhibiting downstream signaling pathways that promote cancer cell growth [1].

Understanding the precise mechanism of Varlitinib's action helps researchers develop strategies to overcome resistance to the drug, a major challenge in cancer treatment.

Efficacy in Different Cancers

While Varlitinib is currently approved for lung cancer, researchers are investigating its potential effectiveness in other cancer types. This includes studies on cancers of the breast, colon, and pancreas, where EGFR mutations are also implicated [2, 3, 4].

These studies evaluate Varlitinib's ability to shrink tumors, improve survival rates, and determine its safety profile in patients with these different cancers.

[2] (Karaghiossian et al., 2015) [3] (Dienstmann et al., 2010) [4] (Moore et al., 2010)

Combination Therapies

Research is ongoing to explore the effectiveness of combining Varlitinib with other cancer therapies. This might involve combining it with chemotherapy drugs, other targeted therapies, or immunotherapy to improve treatment outcomes [5, 6].

These studies aim to determine if combination therapies can achieve better tumor control, reduce the risk of resistance, and potentially lead to more durable responses for cancer patients.

- Oxidation: This process can modify the compound to create oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions are utilized to alter functional groups on the molecule, employing reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: Substitution reactions are frequently employed to introduce or replace functional groups on the quinazoline core of Varlitinib. Reagents like halogens and alkylating agents are often used in these reactions.

These reactions allow for the synthesis of various derivatives that can be explored for enhanced biological activity or different pharmacological properties.

Varlitinib exhibits potent biological activity against several cancer cell lines. It has been shown to downregulate key signaling pathways, including the HER/ERK pathway, leading to reduced cell viability and increased apoptosis in triple-negative breast cancer cells . In preclinical studies, Varlitinib demonstrated significant anti-tumor effects in models of breast, lung, and gastric cancers by inhibiting the phosphorylation of EGFR and HER2 receptors . Additionally, it has been noted for its ability to suppress tumor growth in xenograft models without significant side effects on body weight .

The synthesis of Varlitinib involves multiple steps:

- Formation of the Quinazoline Core: This is achieved through cyclization reactions.

- Functionalization: The introduction of various substituents, such as a 3-chloro-4-[(1,3-thiazol-2-yl)methoxy]phenyl group and a (4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl group, enhances its biological properties.

- Purification: Techniques such as recrystallization and chromatography are employed to ensure high purity of the final product .

Industrial production methods focus on optimizing yield and purity while utilizing high-purity starting materials.

Varlitinib is primarily investigated for its therapeutic potential in treating various cancers:

- Breast Cancer: Particularly effective against HER2-positive subtypes.

- Gastric Cancer: Demonstrated efficacy in inhibiting tumor growth.

- Biliary Tract Cancer: Shows promise in clinical settings for this challenging malignancy .

In addition to its direct applications in oncology, Varlitinib serves as a model compound for studying tyrosine kinase inhibitors and their chemical properties within pharmaceutical research.

Studies have shown that Varlitinib interacts with several cellular pathways. It inhibits downstream signaling cascades activated by EGFR and HER2 dimerization, including RAS/RAF/MEK/ERK and PI3K/AKT pathways. This inhibition leads to decreased cell proliferation and increased apoptosis across various cancer cell lines . Furthermore, Varlitinib's ability to concurrently inhibit multiple HER family receptors differentiates it from other therapeutic agents that target only one receptor type.

Several compounds exhibit similar mechanisms of action or target similar pathways as Varlitinib. Here are some notable examples:

| Compound Name | Target Receptors | Unique Features |

|---|---|---|

| Lapatinib | EGFR, HER2 | Dual inhibition but less potent than Varlitinib |

| Afatinib | EGFR | Irreversible inhibitor; broader spectrum but not HER2 |

| Neratinib | EGFR, HER2 | Irreversible; used primarily in HER2-positive cancers |

| Trastuzumab | HER2 | Monoclonal antibody; targets only HER2 |

Varlitinib stands out due to its reversible inhibition of both EGFR and HER2 with nanomolar potency, offering potential advantages in terms of side effect profiles compared to irreversible inhibitors like Afatinib or Neratinib .